An In-depth Technical Guide to the Mechanism of Action of PS-1145 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of PS-1145 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Aberrant NF-κB activation is a hallmark of numerous malignancies and inflammatory diseases, positioning PS-1145 as a significant tool for both basic research and as a potential therapeutic agent. This guide provides a comprehensive overview of the mechanism of action of PS-1145, detailed experimental protocols for its characterization, and a summary of its biological effects in preclinical models.
Core Mechanism of Action: Inhibition of the IKK Complex
PS-1145 exerts its biological effects through the direct inhibition of the IκB kinase (IKK) complex. This complex is typically composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). In the canonical NF-κB pathway, various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), lead to the activation of the IKK complex. The activated IKK then phosphorylates the inhibitor of NF-κB, IκBα, at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα liberates the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and activate the transcription of its target genes.
PS-1145 specifically inhibits the catalytic activity of IKK, thereby preventing the initial phosphorylation of IκBα.[1] This blockade maintains the integrity of the NF-κB/IκBα complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear activity.[1]
Quantitative Data Summary
The inhibitory potency of PS-1145 has been quantified in various assays. The following table summarizes the key quantitative data available for PS-1145.
| Parameter | Value | Assay Type | Source |
| IC50 (IKK) | 88 nM | In vitro kinase assay | [2][3] |
| IC50 (IKK complex) | 100 nM | In vitro kinase assay | |
| Ki (IKK complex) | Not explicitly stated, but determined via measuring Km of ATP at varying inhibitor concentrations. | In vitro kinase assay | [4] |
| Inhibition of NF-κB binding activity in K562 cells | 92% | ELISA-based DNA binding assay | |
| Inhibition of NF-κB binding activity in KCL cells | 87% | ELISA-based DNA binding assay |
Signaling Pathway Visualization
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of PS-1145.
Caption: The inhibitory effect of PS-1145 on the canonical NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PS-1145.
In Vitro IKK Kinase Assay
This assay quantifies the direct inhibitory effect of PS-1145 on the enzymatic activity of the IKK complex.
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Objective: To determine the IC50 and/or Ki value of PS-1145 against the IKK complex.
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Materials:
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Partially purified IKK complex (e.g., from unstimulated HeLa S3 cells).
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Catalytic domain of MEKK1 (for IKK activation).
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Biotinylated IκBα peptide substrate (e.g., RHDSGLDSMKD).
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PS-1145 dihydrochloride.
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ATP (including [γ-32P]ATP for radiometric assays or unlabeled ATP for ELISA).
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Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
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Phospho-[Ser32]-IκBα specific antibodies (for ELISA).
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Streptavidin-coated plates (for ELISA).
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Standard laboratory equipment for ELISA or radiometric detection.
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-
Procedure (ELISA-based):
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Pre-activate the partially purified IKK complex using the catalytic domain of MEKK1.
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Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1 to 1000 nM) in kinase reaction buffer for a defined period (e.g., 60 minutes at 25°C).[4]
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Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate (e.g., 250 µM) and ATP (e.g., 10 µM).[4]
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Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 30°C.
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Stop the reaction by adding EDTA.
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Transfer the reaction mixture to streptavidin-coated microplates and incubate to allow the biotinylated peptide to bind.
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Wash the plates to remove unbound components.
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Add a primary antibody specific for phosphorylated Ser32 of IκBα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
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Calculate the percentage of inhibition for each PS-1145 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
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-
For Ki Determination:
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Perform the kinase assay as described above, but for each fixed concentration of PS-1145, vary the concentration of ATP.
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Determine the apparent Km of ATP at each inhibitor concentration.
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The Ki value can then be calculated using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).[4]
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Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of PS-1145 on the viability and proliferation of cancer cell lines.
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Objective: To determine the cytotoxic or cytostatic effects of PS-1145 on cancer cells.
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Materials:
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Cancer cell lines (e.g., multiple myeloma cell lines: MM.1S, U266, RPMI-8226).[4]
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Complete cell culture medium.
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PS-1145 dihydrochloride.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
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Solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO).[4]
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96-well cell culture plates.
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Microplate reader.
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-
Procedure:
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Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight (for adherent cells).
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Treat the cells with a range of concentrations of PS-1145 (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 hours).[4] Include vehicle-treated (e.g., DMSO) and untreated controls.
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At the end of the incubation period, add MTT solution to each well (e.g., 10 µL of 5 mg/mL solution) and incubate for an additional 4 hours at 37°C.[4]
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During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution (e.g., 100 µL) to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
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Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
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NF-κB Reporter Gene Assay (Luciferase Assay)
This assay measures the transcriptional activity of NF-κB in response to stimuli and its inhibition by PS-1145.
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Objective: To quantify the inhibitory effect of PS-1145 on NF-κB-dependent gene transcription.
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Materials:
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A cell line stably or transiently transfected with a luciferase reporter construct containing multiple NF-κB binding sites upstream of the luciferase gene.
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PS-1145 dihydrochloride.
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A known NF-κB activator (e.g., TNF-α).
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Cell lysis buffer.
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Luciferase assay substrate.
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Luminometer.
-
-
Procedure:
-
Plate the NF-κB reporter cell line in a 96-well plate.
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Pre-treat the cells with various concentrations of PS-1145 for a specified time (e.g., 1-2 hours).
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Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.
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After stimulation, wash the cells with PBS and lyse them using the cell lysis buffer.
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Add the luciferase assay substrate to the cell lysates.
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Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of NF-κB transcriptional activity for each PS-1145 concentration.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of PS-1145.
Caption: A generalized workflow for the in vitro characterization of PS-1145.
Preclinical Development and Clinical Trial Status
PS-1145 has been extensively used as a research tool in numerous preclinical studies to investigate the role of the NF-κB pathway in various disease models, including multiple myeloma, chronic lymphocytic leukemia, and prostate cancer.[1][5] In these studies, PS-1145 has demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, and sensitize cancer cells to other therapeutic agents.[1] In vivo studies in rodent models have also shown its potential to inhibit tumor growth.[4]
Despite its widespread use in preclinical research, a thorough review of publicly available clinical trial registries and scientific literature indicates that PS-1145 dihydrochloride has not progressed into human clinical trials. One source explicitly states "No Development Reported" in its clinical information section for PS-1145. Therefore, its clinical safety and efficacy in humans have not been established.
Conclusion
PS-1145 dihydrochloride is a valuable pharmacological tool for the investigation of the NF-κB signaling pathway. Its well-defined mechanism of action as a potent IKK inhibitor allows for the specific interrogation of NF-κB-dependent cellular processes. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize and characterize the activity of PS-1145 in their own experimental systems. While its preclinical efficacy has been demonstrated in various cancer models, the lack of clinical development suggests that its future as a therapeutic agent is uncertain. Nevertheless, PS-1145 remains a cornerstone compound for academic and industrial research into the multifaceted roles of the NF-κB pathway in health and disease.
References
- 1. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The NF-kappaB pathway blockade by the IKK inhibitor PS1145 can overcome imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PS-1145 - Immunomart [immunomart.com]
